molecular formula C11H17N3 B2494038 4-(Piperidin-1-yl)benzene-1,2-diamine CAS No. 155198-10-0

4-(Piperidin-1-yl)benzene-1,2-diamine

Cat. No.: B2494038
CAS No.: 155198-10-0
M. Wt: 191.278
InChI Key: AEINPSBURKLEEA-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)benzene-1,2-diamine is an organic compound with the molecular formula C11H17N3 It is a derivative of benzene, where the benzene ring is substituted with a piperidine ring and two amino groups

Mechanism of Action

Target of Action

It is known that piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents . Therefore, it can be inferred that 4-(Piperidin-1-yl)benzene-1,2-diamine may interact with a wide range of targets depending on its specific modifications and applications.

Mode of Action

Structure-activity relationship studies have indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect

Biochemical Pathways

Given the broad range of biological activities associated with piperidine derivatives , it can be inferred that this compound may interact with multiple pathways depending on its specific modifications and applications.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its absorption and distribution

Result of Action

Given the broad range of biological activities associated with piperidine derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level depending on its specific modifications and applications.

Properties

IUPAC Name

4-piperidin-1-ylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-10-5-4-9(8-11(10)13)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEINPSBURKLEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155198-10-0
Record name 4-(piperidin-1-yl)benzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The nitroaniline derivative (17.0 g, 0.076 mol) (obtained in step 1 above) was hydrogenated using 10% Pd-C (4.0 g) in ethanol (75 mL) by an analogous procedure to that described in preparation 1 (step 4) to yield 4-(piperidin-1-yl)-1, 2-phenylenediamine (13.8 g, 97%) as a viscous oil. IR (Neat) 3390, 1252 cm-1 ; 1H NMR (CDCl3) 6d 1.52 (m, 2H, CH2), 1.70 (t, J=4.7 Hz, 4H, (CH2)2), 2.90 (t, J=5.0 Hz, 4H, N(CH2)2), 3.00 (brs, 4H, 2×NH2), 6.32 (d, J=8.3 Hz, 1H), 6.38 (s, 1H), 6.62 (d, J=8.1 Hz, 1H); Mass (m/z) 191 (M+.).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 g
Type
catalyst
Reaction Step Three

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